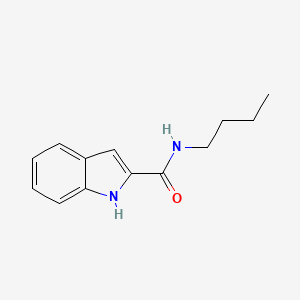

N-Butyl-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

N-butyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C13H16N2O/c1-2-3-8-14-13(16)12-9-10-6-4-5-7-11(10)15-12/h4-7,9,15H,2-3,8H2,1H3,(H,14,16) |

InChI Key |

LEXAFGYQTMMLCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC2=CC=CC=C2N1 |

Synonyms |

N-butyl-1H-indole-2-carboxamide |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of N-Butyl-1H-indole-2-carboxamide: A Paradigm in GPCR Allosteric Modulation

Executive Summary

The development of highly selective therapeutics for G protein-coupled receptors (GPCRs) has historically been hindered by the high conservation of the orthosteric binding site (OBS) across receptor subtypes. For the Dopamine D2 Receptor (D2R)—a primary target for antipsychotics and Parkinson's disease therapeutics—orthosteric targeting often leads to off-target side effects due to cross-reactivity with D3R and D4R.

The discovery of N-butyl-1H-indole-2-carboxamide represents a critical breakthrough in neuropharmacology. Identified through the systematic fragmentation of a bitopic ligand, this compound acts as a potent Negative Allosteric Modulator (NAM) of the D2R. By binding to a topographically distinct Secondary Binding Pocket (SBP), it fine-tunes receptor signaling without competing with endogenous dopamine. This whitepaper dissects the structural mechanism, structure-activity relationship (SAR) trajectory, and the self-validating experimental protocols required to characterize this novel allosteric scaffold.

The Genesis: Bitopic Ligand Fragmentation

The conceptual leap that led to N-butyl-1H-indole-2-carboxamide originated from the study of SB269652 , a bitopic ligand known to negatively modulate D2R signaling . Bitopic ligands are uniquely engineered to bridge two distinct receptor domains: an orthosteric pharmacophore that dictates intrinsic efficacy, and an allosteric pharmacophore that drives subtype selectivity.

To isolate purely allosteric pharmacology, researchers hypothesized that cleaving the bitopic ligand would yield fragments capable of binding exclusively to the allosteric pocket.

-

Orthosteric Cleavage: The 7-cyano-1,2,3,4-tetrahydroisoquinoline (7-CTHIQ) headgroup was removed, eliminating competitive orthosteric antagonism.

-

Allosteric Isolation: The remaining indole-2-carboxamide tail was isolated, yielding N-isopropyl-1H-indole-2-carboxamide (Compound 3) as the initial allosteric lead.

-

SAR Optimization: Alkyl chain extension of the isopropyl group to a butyl group yielded N-butyl-1H-indole-2-carboxamide (Compound 11d), drastically enhancing both affinity and negative cooperativity.

Fig 1: Fragmentation of bitopic ligand SB269652 yielding the optimized allosteric modulator.

Mechanism of Action: Structural Biology of the SBP

N-butyl-1H-indole-2-carboxamide exerts its mechanism of action by targeting a putative allosteric site—the Secondary Binding Pocket (SBP) —located at the extracellular interface between Transmembrane Domain 2 (TM2) and Transmembrane Domain 7 (TM7) of the D2R .

Molecular Interactions

The transition from an isopropyl to a butyl chain was not arbitrary; it was driven by the specific topology of the SBP:

-

Hydrogen Bonding: The indolic NH of the scaffold forms a critical, highly conserved hydrogen bond with Glu95 (Glu2.65) at the top of TM2.

-

Hydrophobic Packing: The extended butyl chain reaches deeper into a hydrophobic sub-pocket, forming optimal van der Waals interactions with Val91 (Val2.61) .

The Allosteric Ternary Complex

Upon binding to the SBP, N-butyl-1H-indole-2-carboxamide stabilizes a specific receptor conformation. This conformational shift is transmitted through the transmembrane helices to the OBS. According to the allosteric ternary complex model, the simultaneous binding of the NAM and dopamine results in negative cooperativity (

Fig 2: Allosteric modulation of D2R via the secondary binding pocket.

Quantitative Pharmacological Profiling

The success of the fragmentation and optimization strategy is best illustrated by comparing the initial fragment to the optimized NAM. Extending the aliphatic chain allowed the molecule to fully occupy the hydrophobic space near Val91, resulting in exponential gains in pharmacological metrics .

| Compound | Chemical Structure | D2R Affinity Increase (vs Lead) | Negative Cooperativity Increase | Primary Residue Interactions |

| Compound 3 | N-Isopropyl-1H-indole-2-carboxamide | Baseline (Lead) | Baseline (Lead) | Glu95 (H-bond) |

| Compound 11d | N-Butyl-1H-indole-2-carboxamide | 7-fold | 10-fold | Glu95 (H-bond) + Val91 (Hydrophobic) |

Table 1: Comparative SAR data demonstrating the pharmacological superiority of the N-butyl derivative.

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize an allosteric modulator, standard competitive binding assays are insufficient. As an Application Scientist, I mandate the use of the following self-validating workflows to ensure data integrity and prove allosteric causality.

Protocol 1: Equilibrium Radioligand Binding Assay (Schild Analysis)

Objective: To quantify the allosteric affinity (

-

Membrane Preparation: Harvest CHO cells stably expressing human D2R. Causality: Using a stable recombinant system ensures a consistent receptor density (

) and eliminates the confounding variables of endogenous dopamine fluctuations found in primary brain tissue. -

Assay Assembly: In a 96-well plate, combine 50 µg of D2R membranes, a fixed concentration of

spiperone (orthosteric antagonist probe, ~0.2 nM), and a logarithmic concentration gradient of N-butyl-1H-indole-2-carboxamide (1 nM to 100 µM). -

Non-Specific Binding (NSB) Control: Include control wells containing 10 µM haloperidol. Causality: Haloperidol saturates all D2R orthosteric sites. Any remaining radioactive signal in these wells represents the "noise floor" (ligand bound to lipids or plastic), which must be subtracted to isolate specific receptor binding.

-

Incubation & Filtration: Incubate the plates at 25°C for 2 hours to ensure thermodynamic equilibrium. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adhesion of the positively charged radioligand.

-

Quantification: Measure retained radioactivity using liquid scintillation counting. Fit the resulting displacement curves to an allosteric ternary complex model to derive

.

Fig 3: Radioligand binding assay workflow for quantifying allosteric cooperativity.

Protocol 2: Site-Directed Mutagenesis Validation

Objective: To definitively prove that the SBP (specifically Glu95 and Val91) is the physical site of action.

-

Primer Design & PCR: Design primers to mutate the D2R plasmid, creating Glu95Ala and Val91Ala variants. Causality: Alanine scanning removes specific side-chain interactions (the hydrogen-bonding carboxylate of Glu, and the steric bulk of Val) without disrupting the fundamental alpha-helical backbone of the transmembrane domains.

-

Transfection: Transiently transfect wild-type and mutant plasmids into HEK293T cells using Lipofectamine 3000.

-

Pharmacological Rescue: Repeat Protocol 1 on the mutant membranes. Causality: If N-butyl-1H-indole-2-carboxamide acts via the SBP, its NAM activity will be abolished or severely right-shifted in the mutant assays. (Indeed, empirical data confirms that mutation of these residues abrogates the compound's negative cooperativity ).

Conclusion & Future Perspectives

The discovery of N-butyl-1H-indole-2-carboxamide validates ligand fragmentation as a robust strategy for uncovering cryptic allosteric sites in GPCRs. By mapping the Secondary Binding Pocket of the D2R, researchers now possess a validated chemical scaffold that can be further derivatized. This opens the door to next-generation antipsychotics that modulate, rather than completely block, dopaminergic tone—potentially eliminating the severe extrapyramidal side effects associated with classical orthosteric D2R antagonists.

References

-

Mistry, S. N., Shonberg, J., Draper-Joyce, C. J., Klein Herenbrink, C., Michino, M., Shi, L., Christopoulos, A., Capuano, B., Scammells, P. J., & Lane, J. R. (2015). "Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand." Journal of Medicinal Chemistry, 58(17), 6819–6843. URL: [Link]

The Indole-2-Carboxamide Scaffold: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. This guide provides a comprehensive technical overview of the discovery and history of indole-2-carboxamide derivatives. It traces their evolution from initial discoveries to their current status as highly versatile pharmacophores with a broad spectrum of therapeutic applications. The narrative delves into the key synthetic strategies, elucidates the intricate structure-activity relationships (SAR) that govern their biological effects, and explores their diverse molecular targets. This document is intended to be a valuable resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and providing a foundation for the rational design of future indole-2-carboxamide-based therapeutics.

Introduction: The Emergence of a Privileged Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous motif in natural products and synthetic pharmaceuticals, renowned for its diverse biological activities.[1][2] The strategic placement of a carboxamide moiety at the 2-position of the indole ring gives rise to the indole-2-carboxamide scaffold, a structural framework that has proven to be exceptionally fruitful in drug discovery.[3][4] The presence of the carboxamide group is crucial, as it can participate in hydrogen bonding interactions with a variety of biological targets, thereby conferring unique inhibitory properties upon these molecules.[3][4]

Initially, the discovery of the therapeutic potential of indole-2-carboxamide derivatives was often the result of high-throughput screening campaigns and, to some extent, serendipity. However, subsequent medicinal chemistry efforts have transformed this scaffold into a platform for rational drug design, leading to the development of potent and selective modulators of various enzymes and receptors. This guide will navigate the historical milestones, from early hits to optimized clinical candidates, showcasing the versatility and enduring relevance of the indole-2-carboxamide core.

Early Discoveries and Therapeutic Promise

The journey of indole-2-carboxamide derivatives as therapeutic agents began with their identification as inhibitors of various enzymes. These early discoveries laid the groundwork for extensive structure-activity relationship (SAR) studies and further exploration of their therapeutic potential.

One of the initial areas where indole-2-carboxamides showed significant promise was in the inhibition of secreted phospholipase A2 type X (sPLA2-X), an enzyme implicated in inflammatory processes.[5] A lead generation effort identified an indole carboxamide as a low micromolar inhibitor of sPLA2-X.[5] Crystallographic studies revealed that the carboxamide group formed crucial hydrogen bonds and a coordination bond with the catalytic calcium ion within the enzyme's active site, highlighting the importance of this functional group for inhibitory activity.[5]

Subsequent research expanded the therapeutic landscape of indole-2-carboxamides to include a wide array of biological targets. These derivatives have been investigated for their potential as:

-

Anticancer Agents: Targeting key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2).[6][7]

-

Antimalarial Agents: Showing potent activity against Plasmodium falciparum, the parasite responsible for malaria.[8]

-

Antitubercular Agents: Inhibiting the trehalose monomycolate transporter MmpL3, a critical component in the cell wall biosynthesis of Mycobacterium tuberculosis.[9]

-

Anti-inflammatory Agents: Demonstrating analgesic and anti-inflammatory properties.[10][11]

-

Antiviral Agents: Investigated as inhibitors of enzymes such as HIV-1 integrase.[3][4]

-

Galectin Inhibitors: Acting as dual inhibitors of galectin-3 and the C-terminal domain of galectin-8, which are involved in cancer and fibrosis.[12][13]

-

Allosteric Modulators: Modulating the activity of receptors like the cannabinoid type 1 (CB1) receptor.[14]

-

Trypanocidal Agents: Showing inhibitory activity against Trypanosoma brucei, the parasite that causes human African trypanosomiasis.[15]

This broad spectrum of activity underscores the remarkable versatility of the indole-2-carboxamide scaffold and its ability to be tailored to interact with a diverse range of biological targets.

The Medicinal Chemistry Landscape: Synthesis and Structure-Activity Relationships

The therapeutic potential of indole-2-carboxamide derivatives has been unlocked through extensive medicinal chemistry efforts focused on their synthesis and the elucidation of their structure-activity relationships (SAR).

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of indole-2-carboxamide derivatives typically commences with a pre-formed indole-2-carboxylic acid or its ester. A common and robust method involves the coupling of the indole-2-carboxylic acid with a desired amine in the presence of a coupling reagent.

A generalized synthetic workflow can be visualized as follows:

Figure 1: Generalized synthetic workflow for indole-2-carboxamide derivatives.

Variations on this central theme allow for the introduction of a wide range of substituents on the indole nucleus, the carboxamide nitrogen, and the appended functionalities. For instance, Fischer indole synthesis can be employed to construct the indole core with desired substitutions from substituted phenylhydrazines and α-keto acids.[7][12][13] This flexibility is crucial for fine-tuning the pharmacological properties of the resulting compounds.

Experimental Protocol: General Procedure for the Synthesis of N-substituted Indole-2-carboxamides

The following is a representative protocol for the synthesis of N-substituted indole-2-carboxamide derivatives:

-

Activation of the Carboxylic Acid: To a solution of the appropriately substituted indole-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF), a coupling reagent such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 equivalents) and a tertiary amine base like diisopropylethylamine (DIPEA) (2-3 equivalents) are added. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.[7]

-

Amine Coupling: The desired primary or secondary amine (1.1 equivalents) is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired indole-2-carboxamide derivative.[16]

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The biological activity of indole-2-carboxamide derivatives is highly dependent on the nature and position of substituents on the indole ring and the group attached to the carboxamide nitrogen. SAR studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

A logical flow for SAR exploration can be depicted as:

Figure 2: Logical flow of SAR exploration for indole-2-carboxamide derivatives.

Key SAR Insights:

-

Indole Ring Substitutions:

-

C3-Position: The introduction of small alkyl groups at the C3 position can enhance potency, for example, in CB1 receptor allosteric modulators.[14]

-

C5-Position: Halogen substituents (e.g., chloro or fluoro) at the C5 position have been shown to improve the modulatory potency at the CB1 receptor.[14] In other series, aryloxy substituents at this position were found to be crucial for dual inhibition of galectin-3 and galectin-8.[12][13]

-

N1-Position: N-arylation of the indole nitrogen can significantly impact activity. For instance, N-arylsulfonyl groups were key for galectin inhibition.[12][13]

-

-

Carboxamide Substituents:

-

The nature of the substituent on the carboxamide nitrogen is a critical determinant of biological activity and target selectivity. For example, in a series of CB1 allosteric modulators, a diethylamino group at the 4-position of a phenyl ring attached to the carboxamide was found to enhance potency.[14]

-

For antitubercular activity, a bulky, lipophilic group such as a bicyclo[3.1.1]heptan-3-yl moiety attached to the carboxamide nitrogen was found to be optimal for potent MmpL3 inhibition.[9]

-

Table 1: Representative Indole-2-Carboxamide Derivatives and their Biological Activities

| Compound Class | Target(s) | Key Structural Features | Representative Activity | Reference |

| sPLA2-X Inhibitors | Secreted Phospholipase A2 Type X | Primary amide, specific indole substituents | Low micromolar inhibition | [5] |

| Anticancer Agents | EGFR, CDK2 | 5-substituted-3-ethylindole, specific phenethylamides | GI₅₀ in the nanomolar range | [6][7] |

| Galectin Inhibitors | Galectin-3, Galectin-8 C-terminal domain | N-arylsulfonyl group, 5-aryloxy substituent | Kd in the low micromolar range | [12][13] |

| Antimalarial Agents | Plasmodium falciparum | Tertiary amide with pyridyl and pyrrolidine motifs | IC₅₀ in the sub-micromolar range | [8] |

| Antitubercular Agents | MmpL3 | 4,6-difluoroindole, N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl) | MIC = 0.012 µM | [9] |

| CB1 Allosteric Modulators | Cannabinoid Receptor 1 | 5-chloro or 5-fluoroindole, N-(4-diethylaminophenyl) | IC₅₀ = 79 nM | [14] |

Diverse Biological Activities and Molecular Mechanisms

The indole-2-carboxamide scaffold has been successfully employed to develop inhibitors and modulators for a wide range of biological targets, leading to a diverse array of potential therapeutic applications.

Enzyme Inhibition

A significant portion of research on indole-2-carboxamides has focused on their ability to inhibit various enzymes. The carboxamide moiety often plays a pivotal role in anchoring the molecule within the enzyme's active site through hydrogen bonding.

Signaling Pathway Example: Inhibition of MAPK Pathway in Diabetic Kidney Disease

In the context of diabetic kidney disease, an indole-2-carboxamide derivative, LG4, has been shown to alleviate the condition by inhibiting the MAPK-mediated inflammatory response.[11]

Figure 3: Simplified diagram of the MAPK signaling pathway and the inhibitory action of an indole-2-carboxamide derivative.

Receptor Modulation

Indole-2-carboxamides have also emerged as effective modulators of receptor function, particularly G-protein coupled receptors (GPCRs). A notable example is their activity as allosteric modulators of the CB1 receptor.[14] Allosteric modulation offers a more nuanced approach to altering receptor function compared to direct agonism or antagonism, potentially leading to improved safety profiles.

Antiproliferative and Antimicrobial Activity

The ability of indole-2-carboxamide derivatives to inhibit cell proliferation has been harnessed in the development of anticancer agents.[6][7][17] These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cell cycle progression.[6][7]

Furthermore, their potent activity against pathogens like Mycobacterium tuberculosis and Plasmodium falciparum highlights their potential for treating infectious diseases.[8][9] The discovery of indole-2-carboxamides as MmpL3 inhibitors is particularly significant, as this represents a novel target for anti-TB drug development.[9]

Conclusion and Future Perspectives

The indole-2-carboxamide scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its journey from initial discovery to the development of highly optimized drug candidates is a testament to the power of iterative drug design and the importance of understanding structure-activity relationships. The versatility of this scaffold, demonstrated by its ability to interact with a wide array of biological targets, ensures its continued relevance in the quest for novel therapeutics.

Future research in this area is likely to focus on several key aspects:

-

Exploration of New Biological Targets: The application of indole-2-carboxamides to novel and challenging biological targets will undoubtedly uncover new therapeutic opportunities.

-

Development of More Selective Agents: Fine-tuning the structure of these derivatives will lead to compounds with improved selectivity, thereby reducing off-target effects and enhancing safety.

-

Application of Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic methods will facilitate the rapid generation of diverse indole-2-carboxamide libraries for screening.[1]

-

Integration of Computational Approaches: The use of computational modeling and machine learning will accelerate the design and optimization of indole-2-carboxamide-based drugs.[3][4]

References

- Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors. ()

- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)

- Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. ()

- Indole-2-carboxamides Optimiz

- Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. ()

- Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. ()

- Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. ()

- Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. ()

- Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. ()

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul

- Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. ()

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ()

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evalu

- Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. ()

- Synthesis of Medicinally Important Indole Deriv

- Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Deriv

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ()

- An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflamm

Sources

- 1. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. theaspd.com [theaspd.com]

- 11. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

An In-depth Technical Guide to N-Butyl-1H-indole-2-carboxamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 1H-Indole-2-Carboxamide Scaffold

The 1H-indole-2-carboxamide core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] This structural motif is a key component in the development of novel therapeutics for a wide range of pathological conditions. The indole ring system, a fusion of a benzene and a pyrrole ring, is a common feature in many natural products and pharmaceuticals.[2] The carboxamide group at the 2-position of the indole ring provides a versatile point for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The diverse biological activities attributed to indole-2-carboxamide derivatives include:

-

Antimicrobial and Antifungal Activity: Various substituted indole-2-carboxamides have demonstrated potential as antibacterial and antifungal agents.[1][3]

-

Anticancer and Antiproliferative Activity: This class of compounds has been investigated for its ability to inhibit the growth of various cancer cell lines, with some derivatives showing promise as EGFR/CDK2 dual inhibitors.[4][5]

-

Antioxidant Properties: Certain N-substituted indole-2-carboxamides have been shown to exhibit significant antioxidant activity by inhibiting superoxide anion radicals.[6][7]

-

Antitubercular Activity: The indole-2-carboxamide scaffold has been identified as a promising starting point for the development of new treatments for tuberculosis.[3]

This guide will focus on the synthesis and characterization of a specific derivative, N-Butyl-1H-indole-2-carboxamide, providing a foundational methodology for its preparation and analysis.

Synthesis of N-Butyl-1H-indole-2-carboxamide

The most direct and widely employed method for the synthesis of N-substituted 1H-indole-2-carboxamides is the coupling of 1H-indole-2-carboxylic acid with the corresponding amine.[3] This can be achieved through several reliable methods, with the two primary approaches being direct amide coupling and a two-step acid chloride formation followed by amidation.

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) |

| 1H-Indole-2-carboxylic acid | ≥98% | Sigma-Aldrich |

| n-Butylamine | ≥99% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | Reagent grade | Merck |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | ≥98% | Combi-Blocks |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |

| Toluene | Anhydrous | VWR |

| Chloroform | ACS grade | BDH |

| Pyridine | Anhydrous | Alfa Aesar |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | --- |

| Brine | Saturated aqueous solution | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- |

Synthetic Protocols

Two robust protocols for the synthesis of N-Butyl-1H-indole-2-carboxamide are presented below.

Protocol 1: Two-Step Synthesis via Acid Chloride

This method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with the amine.[6][7]

Step 1: Formation of 1H-Indole-2-carbonyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-indole-2-carboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Add anhydrous toluene to the residue and evaporate under reduced pressure (this step is repeated 2-3 times) to ensure the complete removal of any remaining thionyl chloride. The resulting crude 1H-indole-2-carbonyl chloride is used directly in the next step.

Step 2: Amidation with n-Butylamine

-

Dissolve the crude 1H-indole-2-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve n-butylamine (1.1 eq) and a non-nucleophilic base such as pyridine or N,N-diisopropylethylamine (DIPEA) (1.2 eq) in the same anhydrous solvent.

-

Cool the amine solution to 0°C in an ice bath.

-

Slowly add the solution of 1H-indole-2-carbonyl chloride to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-Butyl-1H-indole-2-carboxamide.

Protocol 2: Direct Amide Coupling

This protocol utilizes a coupling agent to facilitate the direct formation of the amide bond between the carboxylic acid and the amine, avoiding the need for the formation of the acid chloride.[3]

-

To a round-bottom flask, add 1H-indole-2-carboxylic acid (1.0 eq), n-butylamine (1.1 eq), and a suitable coupling agent such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq).

-

Dissolve the reactants in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.

Caption: Synthetic routes to N-Butyl-1H-indole-2-carboxamide.

Analytical Characterization

Thorough characterization of the synthesized N-Butyl-1H-indole-2-carboxamide is essential to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-H proton of the indole, the amide N-H proton, and the protons of the butyl group. The chemical shifts (δ) and coupling constants (J) will be indicative of the structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the indole ring and the butyl chain.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the following functional groups:

-

N-H stretching (indole): around 3400 cm⁻¹

-

N-H stretching (amide): around 3300 cm⁻¹

-

C=O stretching (amide): around 1640 cm⁻¹

-

C-N stretching: around 1450 cm⁻¹

-

Aromatic C-H stretching: above 3000 cm⁻¹

-

Aliphatic C-H stretching: below 3000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition. The mass spectrum is expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of N-Butyl-1H-indole-2-carboxamide.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

In-Depth Synthesis Protocol for N-Butyl-1H-indole-2-carboxamide: A Privileged Scaffold in Drug Discovery

Introduction & Strategic Rationale

In the realm of medicinal chemistry, the indole-2-carboxamide motif is recognized as a privileged scaffold. It serves as a foundational building block for a diverse array of biologically active molecules, ranging from potent pan-antimycobacterial agents to complex polycyclic indole frameworks .

When constructing these amides, researchers frequently default to standard carbodiimide couplings (e.g., EDC/HOBt) . However, for the specific synthesis of N-Butyl-1H-indole-2-carboxamide, we strongly advocate for a 1,1'-Carbonyldiimidazole (CDI) mediated approach . As demonstrated by Chu et al., this specific protocol yields the target compound with an exceptional 91% isolated efficiency .

The Causality of Reagent Selection: The choice of CDI over EDC/HOBt is rooted in both atom economy and reaction thermodynamics. CDI activates the 1H-indole-2-carboxylic acid to form a highly reactive acylimidazole intermediate. This activation step is driven forward by the irreversible evolution of carbon dioxide (CO₂) gas—a built-in visual indicator of reaction progress. Furthermore, the sole byproduct of the aminolysis step is imidazole, which is highly water-soluble and easily eradicated during a mild aqueous workup, bypassing the notorious purification bottlenecks associated with urea-based coupling reagents .

Reaction Pathway & Mechanism

Reaction pathway for the CDI-mediated synthesis of N-Butyl-1H-indole-2-carboxamide.

Materials and Reagents

The following quantitative data outlines the stoichiometric requirements for a standard 2.0 mmol scale synthesis, optimized for maximum conversion without the need for excess amine .

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 1H-Indole-2-carboxylic acid | 161.16 | 1.0 | 322 mg (2.0 mmol) | Substrate |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.0 | 324 mg (2.0 mmol) | Activating Agent |

| n-Butylamine | 73.14 | 1.0 | 146 mg (2.0 mmol) | Nucleophile |

| Anhydrous THF | N/A | N/A | 10 mL | Solvent |

Experimental Workflow

Step-by-step experimental workflow for the amide coupling and purification process.

Step-by-Step Synthesis Protocol

5.1 Pre-reaction Setup Ensure all glassware is flame-dried or oven-dried. Assemble the reaction in a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas (Nitrogen or Argon). Causality: CDI is highly hygroscopic; ambient moisture will rapidly hydrolyze it into imidazole and CO₂, rendering the coupling agent inert.

5.2 Step 1: Carboxylic Acid Activation

-

Dissolve 1H-indole-2-carboxylic acid (322 mg, 2.0 mmol) in 10 mL of anhydrous THF.

-

Add 1,1'-Carbonyldiimidazole (324 mg, 2.0 mmol) portion-wise at room temperature.

-

Self-Validation Check: Upon addition, you will observe immediate effervescence. This is the release of CO₂ gas, confirming the formation of the active indole-2-acylimidazole intermediate.

-

Stir the mixture at room temperature for 1 to 2 hours until gas evolution completely ceases.

5.3 Step 2: Aminolysis

-

Once activation is visually confirmed to be complete, add n-butylamine (146 mg, ~198 µL, 2.0 mmol) dropwise via a gas-tight syringe. Causality: Dropwise addition prevents localized exothermic spikes and minimizes the formation of symmetrical urea side-products.

-

Allow the reaction mixture to stir at room temperature for 12 hours (or overnight) to ensure complete aminolysis.

5.4 Step 3: Aqueous Workup & Isolation

-

Quench the reaction by adding 10 mL of distilled water. Causality: Water hydrolyzes any unreacted acylimidazole back to the starting acid, which can then be removed in the basic wash.

-

Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).

-

Wash the combined organic layers sequentially with:

-

1M HCl (10 mL) to remove trace unreacted amine and the imidazole byproduct.

-

Saturated aqueous NaHCO₃ (10 mL) to deprotonate and remove any unreacted 1H-indole-2-carboxylic acid.

-

Brine (10 mL) to remove bulk water from the organic phase.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Analytical Characterization

The crude product obtained is typically of high purity. If necessary, it can be recrystallized from ethanol.

-

Expected Yield: ~393 mg (91%) .

-

Appearance: Solid powder.

-

Melting Point: 171–173 °C .

-

¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include the aliphatic butyl chain (e.g., terminal methyl triplet at δ 0.98 ppm), the amide N-H proton (~6.5 ppm), the aromatic indole protons (δ 7.1–7.7 ppm), and the characteristic broad singlet of the indole N-H (>9.0 ppm).

Troubleshooting & Process Optimization

| Observation / Issue | Causality (Why it happens) | Solution / Prevention |

| Incomplete acid activation | Moisture in the solvent or air hydrolyzes CDI into imidazole and CO₂, destroying the coupling agent. | Use strictly anhydrous solvents (e.g., dry THF) and flame-dried glassware under an inert atmosphere. |

| Low yield / Unreacted amine | Amine was added before the acylimidazole intermediate fully formed. | Wait until CO₂ effervescence completely ceases (typically 1–2 hours) before introducing the n-butylamine. |

| Formation of symmetrical urea | Excess amine reacts with unconsumed CDI if the stoichiometry is imbalanced or activation is rushed. | Ensure precise 1:1 stoichiometry of acid to CDI. Allow the activation step to reach completion before amine addition. |

| Product contaminated with imidazole | Imidazole byproduct was not fully partitioned into the aqueous phase during workup. | Ensure thorough washing with 1M HCl. Imidazole is highly water-soluble and easily removed if the aqueous volume is sufficient. |

References

1.[1] North, E. J., et al. "Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity." nih.gov (PMC). 2.[2] Singh, K., et al. "Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures." Organic & Biomolecular Chemistry (RSC Publishing). 3.[3] Li, W., et al. "Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility." nih.gov (PMC). 4.[4] Chu, W., et al. "Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor." nih.gov (PMC).

Sources

- 1. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Amide coupling reagents for N-Butyl-1H-indole-2-carboxamide synthesis

Application Note: Optimization of Amide Coupling Reagents for the Synthesis of N-Butyl-1H-indole-2-carboxamide

Strategic Context

N-Butyl-1H-indole-2-carboxamide is a privileged structural motif, recently identified as a highly effective fragment for developing negative allosteric modulators of the dopamine D2 receptor[1]. The synthesis of this molecule relies on the robust construction of an amide bond between 1H-indole-2-carboxylic acid and n-butylamine. While conceptually straightforward, the selection of the coupling reagent dictates the reaction kinetics, scalability, environmental impact, and purification requirements of the workflow[2]. This application note details the mechanistic rationale and provides self-validating protocols for synthesizing this target across different operational scales.

Mechanistic Insights & Reagent Selection

The Indole-2-Carboxylic Acid Challenge:

Unlike standard aliphatic carboxylic acids, indole-2-carboxylic acid presents unique electronic properties. The indole nitrogen's lone pair is fully delocalized into the aromatic

Causality Behind Reagent Choices:

-

HATU (Discovery Phase): For medicinal chemistry, rapid structure-activity relationship (SAR) generation is paramount. HATU generates a highly reactive HOAt-active ester. The adjacent pyridine nitrogen in HOAt provides a neighboring group effect, accelerating aminolysis via a cyclic transition state, making it the gold standard for difficult couplings[3].

-

T3P (Process & Scale-up Phase): Propylphosphonic anhydride (T3P) operates via the formation of a mixed anhydride. It is highly valued in process chemistry because its byproducts (tripropyltriphosphonic acids) are completely water-soluble, enabling product isolation via simple liquid-liquid extraction without the need for silica gel chromatography[4].

Comparative Analysis of Coupling Reagents

| Reagent System | Activation Intermediate | Typical Yield | Reaction Time | Byproduct Removal | Scalability |

| HATU / DIPEA | HOAt Active Ester | >90% | 1 - 2 h | Chromatography required | Low (Cost/Safety) |

| T3P / Et₃N | Mixed Anhydride | 85 - 95% | 4 - 8 h | Aqueous extraction | High (Process) |

| EDC·HCl / HOBt | HOBt Active Ester | 80 - 90% | 12 - 16 h | Aqueous extraction | Medium |

Experimental Workflows & Decision Matrix

Decision matrix for selecting amide coupling reagents in N-butyl-1H-indole-2-carboxamide synthesis.

Detailed Experimental Protocols

Protocol A: High-Throughput Discovery Synthesis (HATU-Mediated)

-

Objective: Rapid synthesis of N-butyl-1H-indole-2-carboxamide with maximum yield for biological screening.

-

Scale: 1.0 mmol (approx. 161 mg of starting acid).

Step-by-Step Methodology:

-

Activation: Dissolve 1H-indole-2-carboxylic acid (161 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.44 mL, 2.5 mmol) in a single portion.

-

Causality: DIPEA is chosen over Triethylamine (Et₃N) because its increased steric bulk prevents it from acting as a competing nucleophile toward the highly reactive HOAt ester, while remaining basic enough to efficiently deprotonate the carboxylic acid[3].

-

-

Amine Addition: Add n-butylamine (0.12 mL, 1.2 mmol) dropwise. Stir the reaction at room temperature for 1–2 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting acid (

, strong UV activity) should be fully consumed, replaced by a new UV-active product spot ( -

Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to selectively partition and remove residual DMF, followed by a final brine wash.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (gradient: 10% to 50% EtOAc in Hexanes) to afford the pure product.

Protocol B: Scalable Green Synthesis (T3P-Mediated)

-

Objective: Chromatography-free, highly scalable synthesis suitable for >10g production.

-

Scale: 100 mmol (16.1 g of starting acid).

Step-by-Step Methodology:

-

Preparation: Suspend 1H-indole-2-carboxylic acid (16.1 g, 100 mmol) and n-butylamine (10.9 mL, 110 mmol) in ethyl acetate (EtOAc) (200 mL).

-

Causality: EtOAc is utilized as both the reaction medium and the extraction solvent. This dual-purpose selection streamlines the process, avoids mid-reaction solvent swaps, and minimizes overall solvent waste[2].

-

-

Base Addition: Add Triethylamine (Et₃N) (41.8 mL, 300 mmol).

-

Coupling: Slowly add T3P (50 wt.% solution in EtOAc, 90 mL, 150 mmol) via an addition funnel over 30 minutes.

-

Causality: T3P is added last and dropwise to carefully control the mild exotherm associated with mixed anhydride formation[4].

-

-

Reaction: Heat the mixture to 50°C and stir for 4–8 hours.

-

Self-Validation (In-Process Control): The initial opaque suspension will gradually transition into a clear, homogeneous solution as the insoluble starting acid is converted into the highly soluble active mixed anhydride and subsequently the target amide.

-

Workup (Chromatography-Free): Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (100 mL) to protonate and remove excess n-butylamine, saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize and extract the water-soluble phosphonic acid byproducts, and brine (100 mL).

-

Isolation: Dry the organic layer over MgSO₄, concentrate under reduced pressure to approximately 50 mL, and induce crystallization by adding heptane (100 mL) dropwise while stirring. Filter the resulting white crystalline solid and dry under vacuum to constant weight.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link]

-

Lane, J. R., et al. (2020). Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand. NIH/PMC.[Link]

-

Thaqi, A., et al. (2025). An optimized and scalable synthesis of propylphosphonic anhydride for general use. ResearchGate.[Link]

Sources

Application Note: Analytical Characterization and Validation Protocols for N-Butyl-1H-indole-2-carboxamide

Biological Context & Structural Significance

N-Butyl-1H-indole-2-carboxamide is a highly privileged chemical scaffold utilized extensively in medicinal chemistry and fragment-based drug discovery (FBDD). It was notably identified through the systematic fragmentation of bitopic ligands as a potent Negative Allosteric Modulator (NAM) of the Dopamine D2 Receptor (D2R)[1]. By selectively binding to a secondary allosteric pocket located between transmembrane domains 2 (TM2) and 7 (TM7)[2],[1], this compound induces conformational changes that negatively modulate the binding affinity and efficacy of endogenous dopamine.

Beyond dopaminergic modulation, the indole-2-carboxamide core is recognized for its broad pharmacological versatility, demonstrating utility in the design of novel agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and as inhibitors of the mycobacterial MmpL3 transporter[3].

Fig 1. Logical pathway of D2R negative allosteric modulation by N-Butyl-1H-indole-2-carboxamide.

Analytical Strategy & Causality

-

High-Resolution LC-MS (HRMS): Validates the exact molecular weight and isotopic distribution, ruling out unexpected cross-coupling byproducts.

-

Nuclear Magnetic Resonance (NMR): Confirms the regiochemistry of the amide coupling and the structural integrity of the aliphatic butyl tail.

-

HPLC-DAD: Quantifies sample purity across a broad UV spectrum, ensuring it exceeds the >95% threshold strictly required for robust pharmacological testing[4].

Fig 2. Self-validating analytical workflow for the characterization of indole-2-carboxamides.

Self-Validating Experimental Protocols

Protocol 1: High-Resolution LC-MS (ESI+)

Rationale: A weak acid modifier (0.1% Formic Acid) is deliberately used in the mobile phase to facilitate efficient protonation of the secondary amide nitrogen, significantly enhancing the

-

Step 1: Prepare a 1 mg/mL stock solution of the compound in LC-MS grade Methanol. Dilute to a final working concentration of 10 µg/mL using 50:50 Water/Acetonitrile.

-

Step 2: Inject 2 µL of the sample onto a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18 1.7 µm, 2.1 × 50 mm)[5].

-

Step 3: Elute using a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Step 4: Acquire mass spectra in ESI+ mode (m/z 100–1000) using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Self-Validation System: A blank injection (Methanol) must precede the sample to rule out column carryover. The presence of the naturally occurring

isotope peak (M+1 at ~218.13) at approximately 14% relative abundance serves as an internal validation of the carbon count (

Protocol 2: and NMR Spectroscopy

Rationale: Deuterated DMSO (DMSO-

-

Step 1: Dissolve 10–15 mg of the purified compound in 0.6 mL of DMSO-

containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard[7]. -

Step 2: Transfer the solution to a 5 mm NMR tube, ensuring no undissolved particulates remain (filter if necessary).

-

Step 3: Acquire the

NMR spectrum at 400 MHz (16 scans, 2-second relaxation delay) to capture quantitative proton integrations[6]. -

Step 4: Acquire the

NMR spectrum at 100 MHz (minimum 1024 scans) to resolve all 13 distinct carbon environments. -

Self-Validation System: The integration of the TMS peak at 0.00 ppm validates the chemical shift calibration. The sum of the integrated proton signals must exactly equal 16, confirming the absence of co-precipitated solvent impurities (e.g., Ethyl Acetate, which would show a distinct quartet at 4.0 ppm).

Protocol 3: HPLC-DAD for Purity Determination

Rationale: Diode Array Detection (DAD) scanning from 210 to 400 nm captures the full UV absorption profile of the indole chromophore[5]. This broad-spectrum monitoring is essential to detect any UV-active synthetic byproducts that might not absorb at a single, arbitrary wavelength.

-

Step 1: Prepare a 1 mg/mL sample in the initial mobile phase conditions.

-

Step 2: Inject 10 µL onto an analytical C18 column (e.g., 4.6 × 150 mm, 5 µm).

-

Step 3: Run a 15-minute linear gradient (10% to 90% Acetonitrile in Water, buffered with 0.1% TFA).

-

Step 4: Integrate all peaks at 254 nm and 280 nm to calculate the Area Under the Curve (AUC).

-

Self-Validation System: The method extracts peak purity indices via the DAD software. A purity angle less than the purity threshold across the main peak confirms the absence of co-eluting impurities, definitively validating the >95% purity claim[4].

Quantitative Data & Expected Results

To facilitate rapid data comparison during characterization, the expected analytical parameters for N-Butyl-1H-indole-2-carboxamide are summarized below:

| Analytical Method | Target Parameter | Expected Value / Range | Structural Significance |

| LC-HRMS (ESI+) | 217.1335 ± 5 ppm | Confirms exact molecular formula ( | |

| Indole N-H ( | ~11.52 - 11.70 ppm (s, 1H) | Verifies intact, unsubstituted indole core[6],[1] | |

| Amide N-H ( | ~8.44 ppm (t, 1H) | Confirms successful amidation[1] | |

| Butyl | ~0.91 ppm (t, 3H) | Confirms presence of the aliphatic tail[1] | |

| HPLC-DAD | Purity (AUC) | > 95% | Validates sample suitability for biological assays[4] |

References

1.[3] N-allyl 1H-indole-2-carboxamide|High-Purity - Benchchem. Source: benchchem.com. 3 2.[2] Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligan - CORE. Source: core.ac.uk. 2 3.[6] US11680068B2 - Compounds useful as RET inhibitors - Google Patents. Source: google.com. 6 4.[5] US20220348585A1 - Compounds Useful as RET Inhibitors - Google Patents. Source: google.com. 5 5.[7] CN115785100A - 适用作ret抑制剂的化合物. Source: google.com. 7 6.[4] Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. 4 7.[1] Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand - PMC. Source: nih.gov. 1

Sources

- 1. Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. N-allyl 1H-indole-2-carboxamide|High-Purity [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20220348585A1 - Compounds Useful as RET Inhibitors - Google Patents [patents.google.com]

- 6. US11680068B2 - Compounds useful as RET inhibitors - Google Patents [patents.google.com]

- 7. CN115785100A - éç¨ä½retæå¶åçååç© - Google Patents [patents.google.com]

Application Notes & Protocols for the In Vitro Evaluation of N-Butyl-1H-indole-2-carboxamide in Cancer Cell Lines

Introduction: The Promise of the Indole Scaffold in Oncology

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural and synthetic compounds with significant biological activity.[1][2][3] In the realm of oncology, indole derivatives have emerged as a particularly fruitful area of research, demonstrating a wide array of anticancer properties.[1][4][5] These compounds can influence various biological pathways crucial to cancer cell survival and proliferation, including the inhibition of DNA topoisomerase, disruption of tubulin polymerization, and modulation of key signaling cascades.[1][4]

Within this diverse family, the indole-2-carboxamide moiety has been identified as a key pharmacophore for potent anticancer agents.[3][6] Derivatives have been shown to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit critical protein kinases, making them attractive candidates for novel therapeutic development.[7][8][9][10]

This guide provides a comprehensive framework for researchers to conduct the initial in vitro evaluation of N-Butyl-1H-indole-2-carboxamide , a specific derivative from this promising class. We present a logical, multi-step approach, beginning with primary cytotoxicity screening and progressing to more complex mechanistic assays to elucidate its mode of action. The protocols herein are designed to be robust and self-validating, providing the scientific community with the tools to rigorously assess the anticancer potential of this and related compounds.

Compound Profile: N-Butyl-1H-indole-2-carboxamide

Structure:

Rationale for Investigation: The indole-2-carboxamide core provides a rigid and versatile platform for interacting with biological targets. The N-butyl group attached to the carboxamide is a critical modification. This aliphatic chain increases the lipophilicity of the molecule compared to simpler amides, which can enhance its ability to permeate cell membranes and reach intracellular targets. Structure-activity relationship (SAR) studies on related indole-2-carboxamides have shown that modifications at this position significantly influence biological activity, including allosteric modulation of receptors and antiproliferative effects.[11] Therefore, investigating N-Butyl-1H-indole-2-carboxamide allows for the exploration of how this specific lipophilic tail contributes to its anticancer efficacy.

Part I: Primary Screening – Assessing Cellular Cytotoxicity

The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce a biological process (in this case, cell viability) by 50%.

Assay Selection: Measuring Cell Viability

Two widely accepted colorimetric assays for cytotoxicity screening are the MTT and SRB assays.[12][13]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[14][15] The amount of formazan produced is directly proportional to the number of living cells.

-

Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye provides an estimate of the total protein mass, which is directly proportional to the number of cells.

For this guide, we will detail the protocol for the MTT assay, a gold standard for initial drug screening.[16]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Assay for IC50 Determination

Materials and Reagents:

-

Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver)[8][15]

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

N-Butyl-1H-indole-2-carboxamide

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light

-

96-well flat-bottom cell culture plates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a high-concentration stock solution of N-Butyl-1H-indole-2-carboxamide in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete medium to achieve a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

-

Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Reaction and Measurement:

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle pipetting or shaking for 10 minutes.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis and Presentation:

-

Calculate Percent Viability:

-

Average the absorbance values for each condition.

-

Subtract the average absorbance of the blank (medium only) from all values.

-

Calculate percent viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

-

Determine IC50:

-

Plot percent viability against the log of the compound concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a dose-response curve and determine the IC50 value.

-

Data Summary Table: The results should be summarized for easy comparison across multiple cell lines.

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | [Insert Value] |

| MDA-MB-231 | Breast Adenocarcinoma | [Insert Value] |

| A549 | Lung Carcinoma | [Insert Value] |

| HepG2 | Hepatocellular Carcinoma | [Insert Value] |

| PC-3 | Prostate Adenocarcinoma | [Insert Value] |

| Note: IC50 values are hypothetical and must be determined experimentally. This table serves as a template. |

Part II: Mechanistic Assays – Elucidating the Mode of Action

Once cytotoxicity is established, the critical next step is to understand the mechanism by which N-Butyl-1H-indole-2-carboxamide induces cell death. Key anticancer mechanisms frequently associated with indole derivatives include the induction of apoptosis and cell cycle arrest.[1][4][7][8]

A. Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: Apoptosis is a form of programmed cell death. One of its earliest hallmarks is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost, by intercalating with DNA.[17][19] By using these two stains together, flow cytometry can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[19][20]

Caption: Differentiating cell states based on Annexin V and PI staining.

Protocol: Apoptosis Analysis by Flow Cytometry This protocol is a general guideline and should be adapted based on the manufacturer's kit.

-

Cell Treatment: Seed cells in 6-well plates and treat with N-Butyl-1H-indole-2-carboxamide at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or trypsin. Centrifuge all cells and wash the pellet with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the samples immediately on a flow cytometer. The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of cells in four quadrants:

-

Q4 (Annexin V- / PI-): Live cells

-

Q3 (Annexin V+ / PI-): Early apoptotic cells

-

Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Q1 (Annexin V- / PI+): Necrotic cells (often considered artifacts)

-

B. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anticancer drugs exert their effects by disrupting this process, causing cells to arrest in a specific phase.[13] PI is a fluorescent dye that binds stoichiometrically to DNA.[21] By staining permeabilized cells with PI, the amount of DNA per cell can be measured by flow cytometry. This allows for the quantification of the cell population in each phase of the cycle: G0/G1 (2n DNA content), S (between 2n and 4n DNA), and G2/M (4n DNA).[22]

Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells in 6-well plates with the compound as described for the apoptosis assay.

-

Harvesting and Fixation:

-

Harvest cells (including floating and adherent) and wash with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells.[23]

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial to degrade any double-stranded RNA, ensuring that PI staining is specific to DNA.[22][24]

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer. The data is presented as a histogram of cell count versus fluorescence intensity (DNA content). Software analysis is used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

C. Target Pathway Investigation by Western Blotting

Principle: To delve deeper into the molecular mechanism, Western blotting is used to detect changes in the expression or activation state (e.g., phosphorylation) of specific proteins within key signaling pathways.[25] Based on studies of other indole-2-carboxamide derivatives, a plausible pathway to investigate is the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and apoptosis.[4][7] Inhibition of this pathway would be expected to decrease the phosphorylation of Akt and downstream targets.

Caption: Potential inhibition of the Akt/mTOR survival pathway.

Protocol: Western Blot Analysis

-

Cell Lysis and Protein Quantification:

-

Treat cells in 6-well or 100 mm dishes with the compound for various time points (e.g., 6, 12, 24 hours).

-

Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[26]

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA or Bradford assay.[26]

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (see table below) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Normalize band intensities to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[26]

-

Suggested Primary Antibodies for Pathway Analysis:

| Target Protein | Pathway/Process | Expected Change with Treatment |

| p-Akt (Ser473) | PI3K/Akt Signaling | Decrease |

| Total Akt | PI3K/Akt Signaling | No Change |

| Cleaved PARP | Apoptosis | Increase |

| Cleaved Caspase-3 | Apoptosis | Increase |

| Bcl-2 | Apoptosis (Anti) | Decrease |

| Bax | Apoptosis (Pro) | Increase |

| Cyclin B1 | Cell Cycle (G2/M) | Increase (if G2/M arrest) |

| β-Actin / GAPDH | Loading Control | No Change |

Conclusion and Future Perspectives

This document outlines a systematic, three-part strategy for the initial in vitro characterization of N-Butyl-1H-indole-2-carboxamide as a potential anticancer agent. By first establishing dose-dependent cytotoxicity, then investigating the induction of apoptosis and cell cycle arrest, and finally probing key molecular pathways with western blotting, researchers can build a comprehensive profile of the compound's biological activity.

Positive and compelling results from these assays would justify advancing the compound to more complex studies, including:

-

Target Deconvolution: Identifying the direct molecular target(s) of the compound.

-

In Vivo Efficacy: Testing the compound in preclinical animal models of cancer.

-

Combination Studies: Evaluating potential synergistic effects with existing chemotherapy drugs.

The indole-2-carboxamide scaffold remains a highly promising platform for the discovery of novel oncology therapeutics. Rigorous and systematic evaluation, as detailed in these protocols, is essential to unlock its full potential.

References

- Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (2025). Google AI Test Kitchen.

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science.

- Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (2016). Bentham Science.

- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed.

- Synthesis and antitumour evaluation of indole-2-carboxamides against paedi

- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.

- Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. (n.d.). BD.

- Western Blotting Protocol. (2005). Cell Signaling Technology.

- Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling P

- Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. (2025). Benchchem.

- Assaying cell cycle st

- Indole Derivatives as Anti-Lung Cancer Agents. (2021). Encyclopedia.pub.

- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI.

- Potential biological activities of substituted indole-2-carboxyl

- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.

- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.

- Annexin V-FITC/PI Apoptosis Detection Kit. (n.d.). Yeasen.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.

- A comprehensive guide to apoptosis detection. (2025). Absin.

- Cell cycle analysis. (n.d.). Wikipedia.

- DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). University of Virginia.

- Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiprolifer

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC.

- Western blot protocol. (n.d.). Abcam.

- Application Notes and Protocols for Western Blot Analysis of OSU-2S Tre

- MTT assay overview. (n.d.). Abcam.

- Application Notes and Protocols: Albendazole In Vitro Cytotoxicity Assay for Cancer Cell Lines. (2025). Benchchem.

- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science.

- Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific - UK.

- Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. (2025). Jordan Journal of Chemistry (JJC).

- In vitro cytotoxicity against different cancer cell lines by SRB assay. (n.d.).

- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (n.d.). PMC.

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (n.d.). Arkivoc.

- Synthesis, molecular structure characterization, and in vitro and in silico investigations of heterocyclic N-butylamide-substituted carboxamides. (2025).

- Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). (2014). PubMed.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025).

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole Derivatives as Anticancer Agents for Breast Cancer Therapy...: Ingenta Connect [ingentaconnect.com]

- 6. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 7. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]